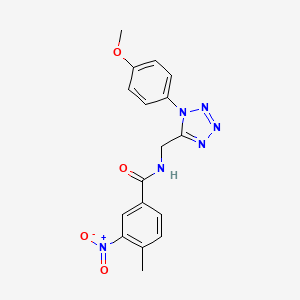
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide” is a complex organic molecule. It contains several functional groups including a tetrazole ring, a methoxyphenyl group, a nitro group, and an amide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the tetrazole ring is known to participate in various chemical reactions, and the nitro group could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and amide groups could impact its solubility in different solvents .科学的研究の応用
Catalysis of Thioamide Bond Cleavage
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide may be related to compounds exhibiting catalytic activity, as seen in a study involving palladacycle catalysis of methanolytic cleavage of a similar thioamide (Liu et al., 2011).
Antimicrobial Properties
Compounds structurally related to this compound have been evaluated for antimicrobial activities against various bacteria and fungi, suggesting potential applications in treating microbial diseases (Desai et al., 2013).
Molecular Structure and Properties
Research into similar compounds includes studies on their molecular structure, spectroscopic properties, and biological activities. Such studies can provide insights into the properties of this compound (He et al., 2014).
Design of Nonpeptidic Inhibitors
Similar compounds have been designed and synthesized as mimetics of peptide substrates for protein farnesyltransferase, indicating potential applications in developing nonpeptidic inhibitors (Ohkanda et al., 2002).
Radiolabelling for AT1 Receptor Imaging
Compounds with structural similarities have been used in the development of radiolabelled ligands for AT1 receptor imaging, showcasing potential applications in medical imaging (Hamill et al., 1996).
Photosensitizers for Photodynamic Therapy
Related compounds have been explored as photosensitizers with potential applications in photodynamic therapy for cancer treatment, highlighting the therapeutic potential of similar compounds (Pişkin et al., 2020).
Cyclooxygenase-2 Inhibition Studies
Research on structurally related compounds includes synthesis and bioassay studies as cyclooxygenase-2 inhibitors, pointing to possible applications in pharmaceutical development (Al-Hourani et al., 2016).
Polymerization Initiators
Compounds with structural similarities have been evaluated as initiators for nitroxide-mediated polymerization, suggesting potential use in material science and polymer chemistry (Greene & Grubbs, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-11-3-4-12(9-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)13-5-7-14(27-2)8-6-13/h3-9H,10H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBFBJADWLRCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Iodomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2762322.png)

![N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2762324.png)
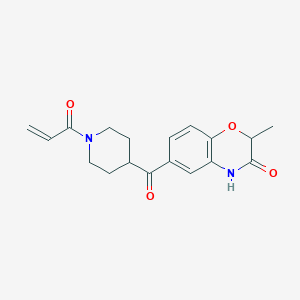
![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)
![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)
![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)
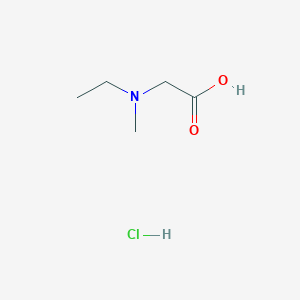
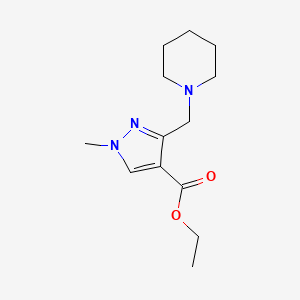
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2762343.png)
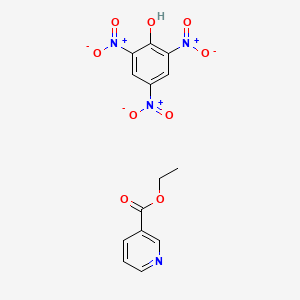
![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)
